Talaporfin sodium, commercially known as Laserphyrin, is classified as a chlorin-based photosensitizer. Its synthesis involves the coupling of chlorophyll with aspartic acid, resulting in a compound that exhibits improved properties over first-generation photosensitizers like hematoporphyrin derivative. It has been approved for medical use in Japan since 2003 and is particularly noted for its rapid clearance from the body, which reduces the risk of skin phototoxicity associated with other treatments .
The synthesis of talaporfin sodium occurs in two main stages:
Talaporfin sodium has a complex molecular structure characterized by a chlorin core with an aspartic acid moiety. Its molecular formula is C₃₅H₃₃N₄Na₄O₈S, and it has a molecular weight of approximately 799.69 g/mol. The absorption spectrum shows a significant peak around 664 nm, which is optimal for deep tissue penetration during photodynamic therapy .
Talaporfin sodium undergoes photochemical reactions upon exposure to specific wavelengths of light (664 nm). When activated, it generates reactive oxygen species that induce oxidative stress in nearby cells, leading to apoptosis or necrosis of tumor cells. The mechanism relies on the efficient absorption of light energy by the chlorin structure and subsequent energy transfer processes that produce singlet oxygen .
The mechanism of action for talaporfin sodium involves several steps:
Talaporfin sodium has several applications in clinical settings:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: